

# 4-Methoxyacridine cytotoxicity across cancer cell lines

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 4-Methoxyacridine

CAS No.: 3295-61-2

Cat. No.: S9048913

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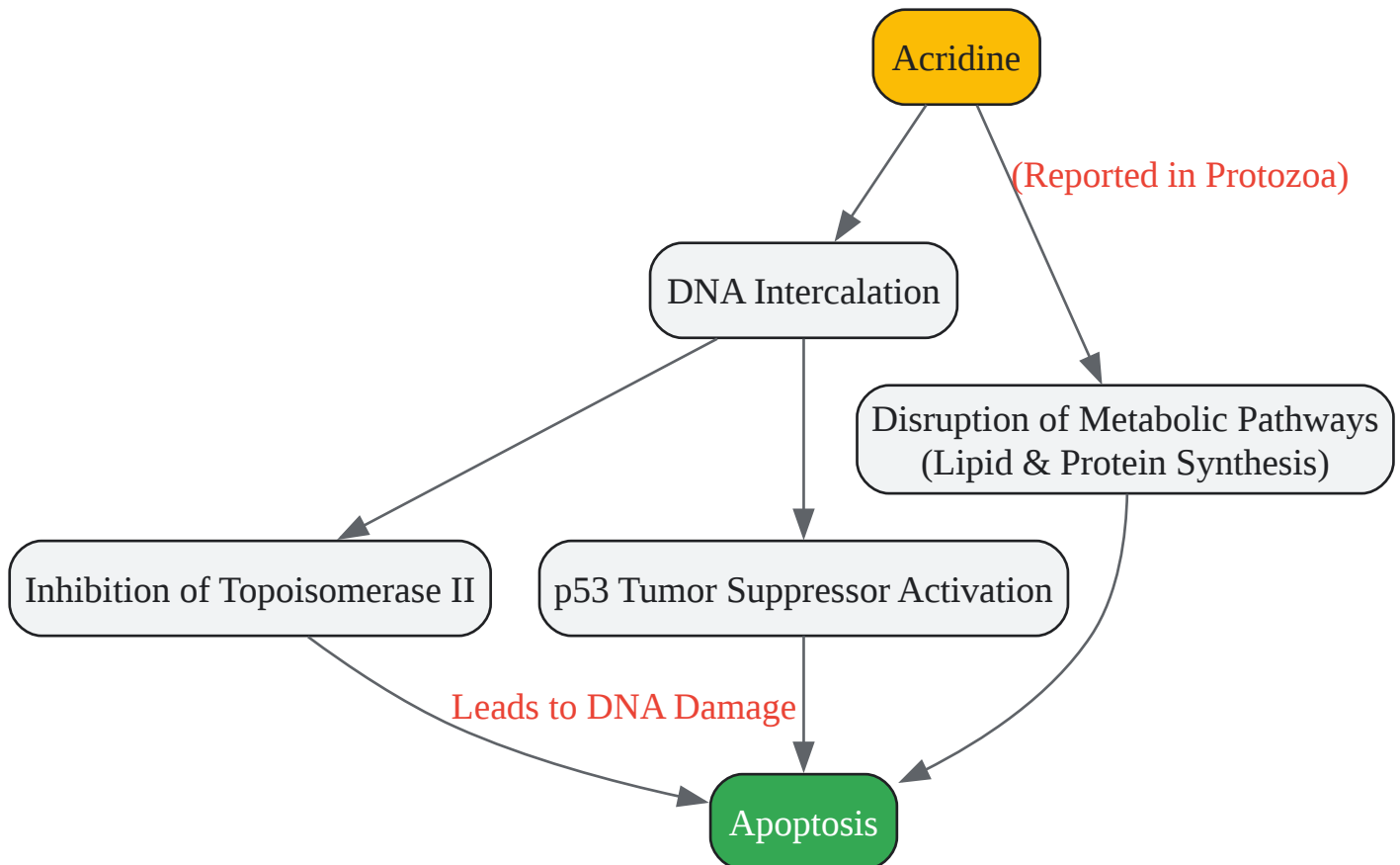
## Cytotoxicity of Selected Methoxyacridine Derivatives

The following table lists experimental data for specific methoxyacridine derivatives, as reported in the literature.

Compound Name / Structure	Cancer Cell Line	Cytotoxicity (IC <sub>50</sub> )	Experimental Protocol
<b>2</b> (6-chloro-2-methoxyacridine with aminoethanol group at position 9) [1]	PC3 (Prostate) A549 (Lung)	~53 $\mu$ M (PC3, 48h) ~21 $\mu$ M (A549, 48h)	<b>Cell Viability Assay:</b> MTS assay. <b>Treatment Duration:</b> 48 hours. <b>Dose Screening:</b> Initial screen at 50 $\mu$ M, followed by IC <sub>50</sub> determination via serial dilution (100 $\mu$ M to 0.32 $\mu$ M).
<b>3a</b> (6-chloro-2-methoxyacridine with 4-hydroxyanilino group at position 9) [1]	PC3 (Prostate) A549 (Lung)	~59 $\mu$ M (PC3, 48h) ~25 $\mu$ M (A549, 48h)	<b>Cell Viability Assay:</b> MTS assay. <b>Treatment Duration:</b> 48 hours. <b>Dose Screening:</b> Single dose screen at 50 $\mu$ M.
<b>9-Aminoacridine (1)</b> (Parent compound for comparison) [1]	PC3 (Prostate) A549 (Lung)	~76% viability at 50 $\mu$ M (PC3) ~67% viability at 50 $\mu$ M (A549)	<b>Cell Viability Assay:</b> MTS assay. <b>Treatment Duration:</b> 48 hours. <b>Dose Screening:</b> Single dose screen at 50 $\mu$ M.
<b>7-substituted 9-Amino-2-methoxyacridines</b> [2]	<i>Leishmania infantum</i> (Parasite; not a human cancer cell line)	IC <sub>50</sub> values in the low micromolar range (e.g., 1-5 $\mu$ M)	<b>Growth Inhibition:</b> Parasite counting after 48h incubation. <b>Toxicity Counter-test:</b> Cytotoxicity assessed on human monocytes (72h incubation).

## Established Mechanisms of Action

Acridine derivatives are known to exert cytotoxic effects through several mechanisms. The following diagram illustrates the key pathways documented in the literature.



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The mechanisms shown in the diagram are supported by the following experimental evidence:

- **DNA Intercalation & Topoisomerase II Inhibition:** The acridine core structure intercalates into DNA, and derivatives like Amsacrine (m-AMSA) are known to poison topoisomerase II, leading to DNA strand breakage and apoptosis [1].
- **p53 Activation:** Some 9-aminoacridine derivatives can induce transcription and stabilize the p53 tumor suppressor protein, independent of DNA damage [1].
- **Metabolic Disruption:** Studies on protozoan parasites have shown that 2-methoxyacridine derivatives can disrupt lipid and protein metabolism, suggesting potential for multi-target action [2].

## Guidance for Further Research

Based on the gathered information, the cytotoxicity of acridine compounds is highly dependent on their specific substitutions. To advance your investigation, I suggest the following:

- **Explore Broader Structural Classes:** The 6-chloro-2-methoxyacridine scaffold appears frequently in the literature as a promising core structure [1] [2]. Focusing on this and related scaffolds may yield more data.
- **Consult Specialized Databases:** For comprehensive, cell-line-specific data, searching dedicated cancer pharmacology databases like the **NCI-60 Human Tumor Cell Lines Screen** would be highly beneficial.
- **Consider Synthesis:** The current literature strongly indicates that fine-tuning the properties of acridine compounds through synthetic modification of the core structure is a primary research strategy [1].

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## References

1. Structure-Activity Relationship Investigations Probing the ... [pmc.ncbi.nlm.nih.gov]
2. In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2- ... [pmc.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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